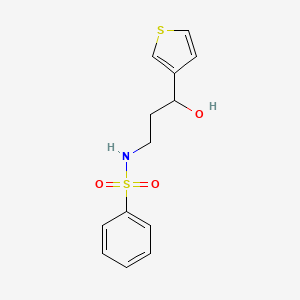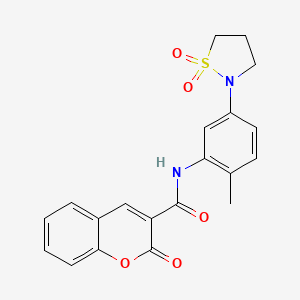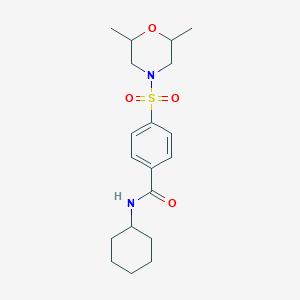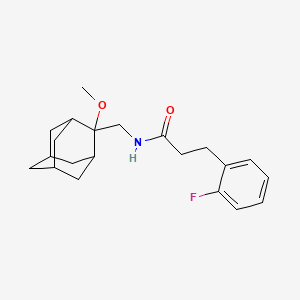![molecular formula C11H22N2O B2548620 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 917203-86-2](/img/structure/B2548620.png)
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a derivative of diazabicyclononanone, which is a class of compounds that has been studied for various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures have been synthesized and evaluated for their potential as nootropic and analgesic agents.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a class of 1,4-diazabicyclo[4.3.0]nonan-9-ones has been synthesized and tested for nootropic activity, showing a high potency similar to piracetam . Additionally, unnatural amino acids containing the 3,7-diazabicyclo[3.3.1]nonane unit have been synthesized using the Mannich reaction, which suggests a possible synthetic route for the compound . The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones has also been achieved from 4-piperidones, indicating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of diazabicyclononanones and their derivatives is characterized by the presence of a bicyclic system containing nitrogen atoms. The stereochemistry of these compounds is an important aspect, as different stereoisomers can be synthesized under various conditions . The determination of the configuration of these molecules has been performed using 1H-NMR and 13C-NMR spectroscopy, which are essential tools for structural analysis .
Chemical Reactions Analysis
The chemical reactivity of the diazabicyclononanone derivatives is influenced by the presence of the nitrogen atoms and the bicyclic framework. The Mannich reaction has been utilized to introduce the diazabicyclo[3.3.1]nonane unit into amino acids, demonstrating the potential for further functionalization of the core structure . The analgesic activity of some of these compounds suggests that they may undergo interactions with biological targets, such as opioid receptors .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol are not explicitly detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds would be influenced by their molecular structure and substituents. The pharmacological evaluations indicate that these compounds are biologically active, which implies a certain degree of lipophilicity and the ability to cross biological membranes .
Applications De Recherche Scientifique
Structural and Conformational Studies
- Conformational Analysis : Diazabicyclanones and diazabicyclanols, including derivatives of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, have been analyzed using NMR, IR, Raman spectroscopy, and X-ray diffraction. These studies reveal insights into their conformational preferences in different environments (Gálvez et al., 1985).
- Crystal and Molecular Structure : Investigations into the crystal and molecular structures of derivatives of this compound have been conducted to understand their geometrical and conformational properties (Palafox et al., 1991).
Chemical Synthesis and Transformations
- Derivative Formation : Research has been conducted on the formation of various derivatives, such as 1,3-diazaadamantane derivatives, by reacting bispidine derivatives with dialdehydes (Kuznetsov et al., 2014).
- Synthesis of Esters : A series of esters derived from this compound have been synthesized and analyzed using NMR spectroscopy and X-ray diffraction to explore their structural and conformational aspects (Fernández et al., 1995).
Potential Pharmaceutical Applications
- Biological Activity Studies : The biological activity and toxicity of novel derivatives of this compound have been investigated, showing potential in the treatment of various diseases (Malmakova et al., 2021).
- Liposomal Delivery Systems : Its derivatives have been used in designing stimulus-sensitive liposomal delivery systems for controlled release of compounds, highlighting its potential in pharmaceutical delivery applications (Veremeeva et al., 2021).
Miscellaneous Applications
- Chiral Compound Synthesis : It has been involved in the synthesis of chiral compounds containing amino acid fragments, showcasing its versatility in organic synthesis (Vlasova et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-10-5-12-7-11(4-2,9(10)14)8-13-6-10/h9,12-14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZRXZRIFYRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1O)(CNC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)


![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)


![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)

